LPA₂ Receptor Antagonist Potency: 312‑Fold Higher Affinity than the Reference Antagonist Ki16425
Against the LPA₂ receptor, (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) exhibits a Ki of 20.8 nM, whereas the widely used benchmark antagonist Ki16425 shows a Ki of 6.5 µM (6500 nM) in the same recombinant rat RH7777 cell background [1][2]. This corresponds to an approximately 312‑fold greater binding affinity.
| Evidence Dimension | Binding affinity (Ki) at LPA₂ receptor |
|---|---|
| Target Compound Data | Ki = 20.8 nM |
| Comparator Or Baseline | Ki16425; Ki = 6500 nM |
| Quantified Difference | 312‑fold lower Ki (higher affinity) |
| Conditions | Recombinant rat LPA₂ receptor expressed in RH7777 cells; inhibition of LPA-induced intracellular Ca²⁺ response |
Why This Matters
This substantial affinity advantage makes the compound a superior starting point for medicinal chemistry campaigns targeting LPA₂-dependent pathologies, where Ki16425's weak LPA₂ activity (Ki >6 µM) is a known limitation.
- [1] BindingDB. BDBM50271763: Ki 20.8 nM for LPA₂ (rat RH7777). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50271763 View Source
- [2] Adooq Bioscience. Ki16425 Datasheet: Ki values 0.34 µM (LPA₁), 6.5 µM (LPA₂), 0.93 µM (LPA₃) in RH7777 cells. Retrieved from https://www.adooq.cn/ki16425.html View Source
